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molecular formula C12H13NO3 B1266576 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 5733-86-8

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1266576
M. Wt: 219.24 g/mol
InChI Key: VYKQDWPBYULGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (2.00 g, 8.57 mmol) was dissolved in a mixed solvent of methanol (10 ml) and tetrahydrofuran (10 ml), followed by adding thereto a 2N aqueous lithium hydroxide solution (8.6 ml, 17.2 mmol), and the resulting mixture was heated under reflux for 20 minutes. After completion of the reaction, the reaction solution was ice-cooled, made into an acidic solution with an aqueous potassium hydrogensulfate solution, and then extracted with ethyl acetate. The ethyl acetate layer was concentrated, washed by repulping (ethyl acetate/hexane), and then dried to obtain 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.83 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH:10]([C:14]([O:16]C)=[O:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+].S([O-])(O)(=O)=O.[K+]>CO.O1CCCC1>[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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